N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

This N-Boc-protected tetrahydropyridine offers a critical 4-hydroxymethyl functional handle, enabling orthogonal deprotection and sequential derivatization. Unlike the 4-carboxylic acid or 4-boronic acid pinacol ester analogs, this primary alcohol can act as a nucleophile, an electrophile after activation, or be oxidized for reductive amination. It serves as a direct precursor to 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines, with documented applications in CYP11A1 inhibition, kinase inhibitor development, and PROTAC linker chemistry. Select this compound for versatile, multi-step synthetic routes requiring a stable, orthogonal Boc protection strategy.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 203663-26-7
Cat. No. B1344260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
CAS203663-26-7
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)CO
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3
InChIKeyXTXKANSXTANTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS 203663-26-7): Procurement Considerations for a Boc-Protected Tetrahydropyridine Building Block


N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS 203663-26-7; molecular formula C11H19NO3, MW 213.27) is a 1,2,3,6-tetrahydropyridine derivative bearing a tert-butoxycarbonyl (Boc) N-protecting group and a 4-hydroxymethyl substituent . It is available from multiple commercial suppliers at purities of ≥98% . The 1,2,3,6-tetrahydropyridine scaffold itself is a core structural motif found in numerous natural products and synthetic pharmaceutical agents [1].

Why 4-Substituted N-Boc-1,2,3,6-Tetrahydropyridines Cannot Be Freely Interchanged: The Functional Group Dependency


Within the class of N-Boc-1,2,3,6-tetrahydropyridine derivatives, substitution at the 4-position dictates both reactivity and synthetic trajectory. The 4-hydroxymethyl group is a primary alcohol handle capable of esterification, etherification, oxidation to an aldehyde/carboxylic acid, or conversion to a leaving group (e.g., mesylate, halide) for nucleophilic displacement . In contrast, analogs such as the 4-carboxylic acid derivative (CAS 167478-97-1) require activation for coupling; the 4-boronic acid pinacol ester analog (CAS 1046793-00-1) is optimized for Suzuki-Miyaura cross-coupling [1]; and the unsubstituted N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4) lacks a functionalizable C4 handle entirely. Selection is driven not by the tetrahydropyridine core but by the precise functional group installed at C4 and the orthogonal protection strategy of the ring nitrogen. Generic substitution without matching the functional handle introduces divergent synthetic sequences and may render a route non-viable .

Comparative Evidence Table: N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Versus Alternative N-Protecting and C4-Substitution Strategies


Boc Versus Cbz N-Protection: Orthogonal Deprotection Compatibility for Multi-Step Sequences

The Boc (tert-butoxycarbonyl) protecting group in N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine exhibits orthogonal deprotection behavior compared to benzyl-derived N-protecting groups. Whereas N-benzyl-1,2,3,6-tetrahydropyridine analogs require catalytic hydrogenation (H2, Pd/C) for deprotection—conditions incompatible with alkene-containing substrates such as the 1,2,3,6-tetrahydropyridine double bond—the Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM or HCl in 1,4-dioxane) that preserve the ring olefin [1]. This orthogonality is a class-level property of the Boc carbamate versus N-benzyl protection . Additionally, the Boc group imparts stability under basic and nucleophilic conditions, enabling transformations of the 4-hydroxymethyl moiety (e.g., alkylation, Mitsunobu) without premature N-deprotection .

Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

4-Hydroxymethyl Versus 4-Carboxylic Acid: Divergent Reactivity and Downstream Transformations

The 4-hydroxymethyl substituent in N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine provides a primary alcohol handle amenable to esterification, etherification (e.g., Williamson, Mitsunobu), oxidation (to aldehyde or carboxylic acid), and conversion to leaving groups (e.g., mesylate, bromide) for nucleophilic substitution . In contrast, the 4-carboxylic acid analog (N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid, CAS 167478-97-1) requires activation (e.g., EDC/HOBt, DCC, formation of acid chloride) for amide or ester bond formation [1]. The alcohol oxidation state offers different reactivity: the hydroxymethyl group can be directly oxidized to the aldehyde (e.g., Dess-Martin periodinane, Swern) as an entry point to Wittig or reductive amination chemistry without requiring reduction of an ester intermediate .

Functional Group Interconversion Alcohol Reactivity Synthetic Intermediate

Purity Benchmarking: Commercial Availability at ≥98% Versus Lower-Grade Alternatives

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is commercially available from multiple suppliers at specified minimum purities of 98% . This represents a typical industry specification for research-grade building blocks. Comparative pricing and purity data across vendors show standard purity offerings ranging from 95% to 98% . The compound's molecular weight is 213.27 g/mol, and its predicted logP is 0.5 [1], with a topological polar surface area (TPSA) of 49.8 Ų, providing adequate polarity for standard organic/aqueous workup procedures.

Chemical Purity Quality Control Procurement Specification

1,2,3,6- Versus 1,2,5,6-Tetrahydropyridine Isomers: Alkene Position Dictates Regioselectivity in Epoxidation Chemistry

The 1,2,3,6-tetrahydropyridine scaffold in this compound contains a double bond between C4 and C5 (Δ³,⁴ or Δ⁴,⁵ depending on numbering convention) . This alkene position differs from 1,2,5,6-tetrahydropyridine isomers (Δ²,³), leading to distinct regioselectivity in epoxidation reactions. In documented synthetic routes to iminosugars (e.g., isofagomine), N-(tert-butoxycarbonyl)-3(R)-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes treatment with mCPBA in dichloromethane to yield an inseparable diastereomeric mixture of epoxides, which upon acid-catalyzed opening yields the target piperidine triol scaffold [1][2]. The 1,2,3,6-isomer is specifically required for this epoxidation cascade; a 1,2,5,6-isomer would place the alkene in a different ring position, fundamentally altering the stereochemical outcome of epoxide formation and ring-opening.

Alkene Regiochemistry Epoxidation Stereoselective Synthesis

Validated Application Scenarios for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Synthesis and Drug Discovery


Synthesis of 5-Acyl-4-methylene-1,2,3,4-tetrahydropyridine Derivatives

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine serves as a direct synthetic precursor to 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines . These derivatives represent an important class of heterocyclic building blocks with applications in medicinal chemistry, particularly in the development of compounds targeting CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibition, as documented in patent literature including CA-3047370-A1, EP-3558981-A1, and US-2019359601-A1 .

Iminosugar Natural Product Synthesis: Isofagomine and Glycosidase Inhibitors

Chiral N-Boc-3-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (the 3-substituted regioisomer) is a key intermediate in the stereocontrolled total synthesis of isofagomine, a potent glycosidase inhibitor [1]. The synthetic sequence employs ring-closing metathesis to construct the tetrahydropyridine core, followed by mCPBA-mediated epoxidation of the 1,2,3,6-alkene and acid-catalyzed epoxide opening to generate the piperidine triol scaffold. This established methodology validates the broader utility of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine scaffolds in complex natural product synthesis [2].

Building Block for Kinase Inhibitor and PROTAC Intermediate Synthesis

Based on the established utility of structurally related N-Boc-4-piperidinemethanol (the fully saturated piperidine analog, CAS 123855-51-6), the 4-hydroxymethyl handle combined with Boc protection enables efficient derivatization for pharmaceutical intermediate synthesis [3]. Documented applications include kinase inhibitor development and PROTAC (PROteolysis TArgeting Chimera) linker chemistry, where the orthogonal Boc protection permits sequential deprotection and functionalization in multi-step convergent syntheses [4].

Cross-Coupling Precursor via Hydroxymethyl Activation

The 4-hydroxymethyl group can be converted to a halide (e.g., bromide via Appel reaction or mesylate activation) to generate an electrophilic handle for alkylation or cross-coupling chemistry . While the boronic acid pinacol ester analog (CAS 1046793-00-1) is optimized for direct Suzuki-Miyaura coupling, the hydroxymethyl variant offers greater versatility: it can be used as a nucleophile (after deprotonation), as an electrophile (after activation), or oxidized to an aldehyde for reductive amination or Wittig olefination [5].

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